molecular formula C5H9ClN4O2S B2633237 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride CAS No. 1797251-08-1

2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride

Cat. No.: B2633237
CAS No.: 1797251-08-1
M. Wt: 224.66
InChI Key: ROOBLTJKZGPPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₅H₉ClN₄O₂S Molecular Weight: 224.67 g/mol Structural Features: This compound comprises a 1,2,4-triazole core substituted with an amino group at position 5, a methyl group at position 4, and a sulfanyl-acetic acid moiety at position 2. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Synthesis: Synthesized via alkylation of 4-methyl-5-amino-4H-1,2,4-triazole-3-thiol with bromoacetic acid, followed by hydrochloric acid treatment to form the hydrochloride salt .

Properties

IUPAC Name

2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S.ClH/c1-9-4(6)7-8-5(9)12-2-3(10)11;/h2H2,1H3,(H2,6,7)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOBLTJKZGPPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives with carbon disulfide and subsequent reactions with alkylating agents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiol-containing compounds under suitable conditions.

    Acetylation: The final step involves the acetylation of the sulfanyl-triazole intermediate to form the acetic acid derivative.

    Hydrochloride Formation: The hydrochloride salt is formed by treating the acetic acid derivative with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions and purification processes.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The amino group and sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is explored for its use in drug development, particularly for its ability to interact with biological targets.

    Materials Science: It is studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituents (Triazole Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-methyl, 5-amino, 3-sulfanyl-acetic acid·HCl C₅H₉ClN₄O₂S 224.67 Hydrochloride salt improves solubility; amino group enhances reactivity.
2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid 4-methyl, 3-sulfanyl-acetic acid C₉H₁₇N₅O₂S 259.33 Lacks amino group; higher molecular weight due to additional methyl substituents.
2-((4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide 4-amino, 5-(3-methylphenyl), 3-sulfanyl-acetamide C₂₄H₂₀Cl₂N₆OS 515.48 Aryl substituents enhance lipophilicity; acetamide linkage for bioactivity.
2-((5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 5-furan, 3-sulfanyl-acetamide Varies ~250–300 Furan groups confer anti-exudative activity; comparable to diclofenac in efficacy.
2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(thiazol-2-yl)acetamides 4-amino, 5-methyl, 3-sulfanyl-acetamide C₁₃H₁₂Cl₂N₂OS 335.22 Chlorophenyl and thiazole groups linked to anticancer research.

Key Structural and Functional Differences

Hydrochloride Salt: The target compound’s salt form contrasts with neutral analogs (e.g., ), offering better solubility in polar solvents, critical for drug formulation .

Bioactivity Trends: Anti-Exudative Activity: Furan-substituted triazoles (e.g., ) show significant anti-exudative effects (comparable to diclofenac), suggesting the sulfanyl-acetamide linkage is key. Anticancer Potential: Chlorophenyl and thiazole derivatives (e.g., ) exhibit cytotoxic activity, likely due to electron-withdrawing groups enhancing DNA interaction.

Synthetic Accessibility :

  • The target compound’s synthesis is streamlined compared to multi-substituted analogs (e.g., ), which require complex coupling steps for aryl groups .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Hydrochloride salts (target compound) generally exhibit higher aqueous solubility than neutral analogs, aiding bioavailability .
  • Molecular Weight : The target compound’s lower molecular weight (224.67 vs. >500 g/mol in ) may favor better pharmacokinetic profiles, including absorption and distribution.
  • Stability: Amino groups can increase susceptibility to oxidation, necessitating stabilizers in formulations, whereas halogenated analogs (e.g., ) may offer greater metabolic stability.

Biological Activity

2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C₅H₈N₄O₂S·HCl
  • Molecular Weight : 196.67 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-4-methyl-1,2,4-triazole with suitable sulfhydryl and acetic acid derivatives. The process can be optimized for yield and purity using various solvents and catalysts.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In a study assessing various triazole derivatives, it was found that those with sulfanyl groups demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity (MIC in µg/mL)Target
2-(5-amino-4-methyltriazole)15E. coli
2-(5-amino-4-methyltriazole) with sulfanyl8S. aureus

The presence of the sulfanyl group is believed to enhance membrane permeability, thereby increasing the efficacy of the compound against bacterial strains.

Antiparasitic Activity

In studies focusing on Chagas disease caused by Trypanosoma cruzi, compounds similar to this compound have shown promising results. A related compound demonstrated significant reduction in parasitic load in infected mice models:

CompoundDose (mg/kg)Reduction (%)
Compound A (related)1070%
Compound B (related)2085%

These findings suggest potential applications in developing treatments for neglected tropical diseases.

Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines:

Cell LineCompound TestedIC50 (µM)
MDA-MB-231 (Breast cancer)2-(5-amino-4-methyltriazole)12
HeLa (Cervical cancer)2-(5-amino-4-methyltriazole) with sulfanyl9

The mechanism appears to involve the inhibition of key metabolic pathways essential for cancer cell survival.

Case Studies

  • Chagas Disease Model : A study evaluated the efficacy of a triazole derivative in a mouse model of Chagas disease. The compound significantly reduced parasite burden and improved cardiac function in treated mice compared to controls.
  • Antimicrobial Screening : In a comprehensive antimicrobial screening assay, derivatives of the compound were tested against multiple bacterial strains, showing superior activity compared to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.